molecular formula C25H26ClNO5S B452620 Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Cat. No.: B452620
M. Wt: 488g/mol
InChI Key: KEXVSPPVNQAQQK-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a complex organic compound with a molecular formula of C25H26ClNO5S This compound is characterized by its unique structure, which includes a thiophene ring, a chlorophenoxy group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol. This is followed by the reaction with 2-methylpropanoyl chloride to form 2-(4-chlorophenoxy)-2-methylpropanoyl chloride.

    Amidation Reaction: The intermediate is then reacted with ethyl 2-amino-4-(4-ethoxyphenyl)-3-thiophenecarboxylate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-ethylphenyl)-3-thiophenecarboxylate
  • Ethyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate

Uniqueness

Ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C25H26ClNO5S

Molecular Weight

488g/mol

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C25H26ClNO5S/c1-5-30-18-11-7-16(8-12-18)20-15-33-22(21(20)23(28)31-6-2)27-24(29)25(3,4)32-19-13-9-17(26)10-14-19/h7-15H,5-6H2,1-4H3,(H,27,29)

InChI Key

KEXVSPPVNQAQQK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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